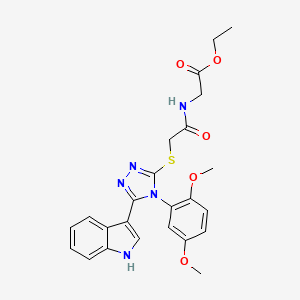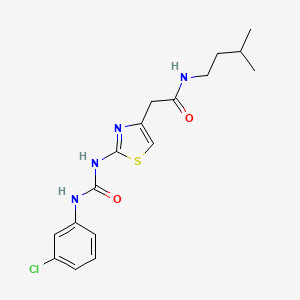
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-isopentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of thiazol-urea . Thiazol-urea derivatives are often studied for their potential biological activities, including as potential inhibitors of certain kinases .
Synthesis Analysis
Thiazol-urea derivatives can be synthesized from commercially available precursors . For example, 2-bromo-4’-nitroacetophenone or 2-bromo-3’-nitroacetophenone can be reacted with thiourea in absolute ethanol to produce the corresponding amines .Molecular Structure Analysis
The compound contains a thiazol-urea moiety, which is a common feature in many bioactive compounds . The presence of the ureido group and the thiazol ring could potentially contribute to its biological activity .Applications De Recherche Scientifique
Antimicrobial and Antitubercular Agents
Thiazolidinones and azetidinones derivatives, including those with thiazole moieties, have been synthesized and tested for their antibacterial, antifungal, and antituberculosis activities against different microorganisms. These compounds demonstrate significant potential in combating microbial infections and diseases caused by tuberculosis bacteria (Patel et al., 2006).
Antitumor Activities
Several studies have synthesized and evaluated thiazole derivatives for their antitumor properties. For instance, novel thiazolyl urea derivatives have shown promising antitumor activities, highlighting the potential of these compounds in cancer therapy (Ling et al., 2008). Additionally, derivatives containing phenyl urea as potential VEGFR-2 inhibitors have been investigated for their antiproliferative effects on cancer cells, offering insights into new therapeutic avenues (Toolabi et al., 2022).
Antioxidant Activity
Thiazole analogues possessing urea, thiourea, and selenourea functionality have been synthesized and screened for their in vitro antioxidant activity. These compounds, particularly those with selenourea functionality, exhibited potent antioxidant activity, suggesting their potential as new antioxidant agents (Reddy et al., 2015).
Corrosion Inhibition
Thiazole and thiadiazole derivatives have been explored for their corrosion inhibition performances against iron metal. Quantum chemical parameters and molecular dynamics simulations have been used to predict and understand the efficacy of these compounds in protecting metal surfaces from corrosion, which has implications for industrial applications (Kaya et al., 2016).
Mécanisme D'action
Target of Action
The primary target of this compound is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 is a key receptor involved in angiogenesis, the process of new blood vessel formation. It plays a crucial role in the growth and survival of cancer cells.
Mode of Action
The compound interacts with VEGFR2, inhibiting its activity . This inhibition disrupts the signaling pathways that promote angiogenesis, leading to a decrease in blood vessel formation. As a result, the growth and proliferation of cancer cells are hindered.
Pharmacokinetics
Thiazole derivatives, to which this compound belongs, are generally known for their good bioavailability
Orientations Futures
Propriétés
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2S/c1-11(2)6-7-19-15(23)9-14-10-25-17(21-14)22-16(24)20-13-5-3-4-12(18)8-13/h3-5,8,10-11H,6-7,9H2,1-2H3,(H,19,23)(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOSRMMWFCJKQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

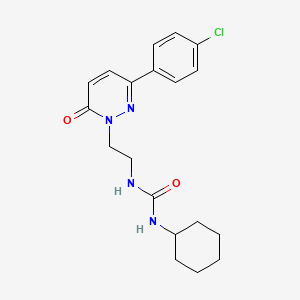
![Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2952477.png)
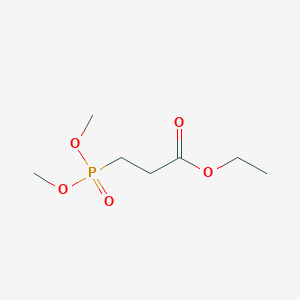
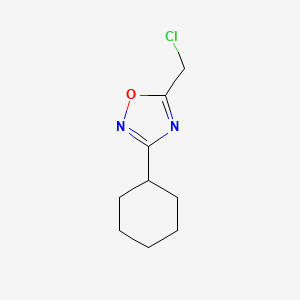
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-butoxybenzamide](/img/structure/B2952482.png)

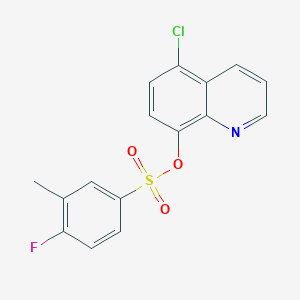
![Ethyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxypropanoate](/img/structure/B2952485.png)
![Ethyl 2-[1-(2,6-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2952488.png)
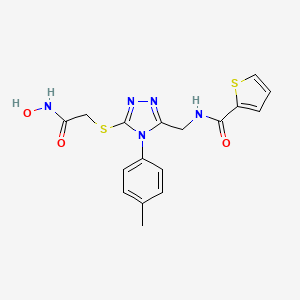
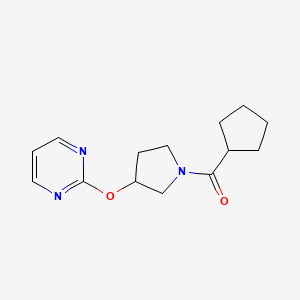
![N-(4-fluorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2952494.png)
![3,4-Dihydroxy-N'-{[4-oxo-6-(propan-2-yl)-4H-chromen-3-yl]methylidene}benzohydrazide](/img/structure/B2952496.png)
